Antrocinnamomin B Antrocinnamomin B Antrocinnamomin B is a natural product found in Taiwanofungus camphoratus with data available.
Brand Name: Vulcanchem
CAS No.: 1030612-04-4
VCID: VC1945034
InChI: InChI=1S/C14H15NO4/c1-8(2)7-11-12(14(18)15(19)13(11)17)9-3-5-10(16)6-4-9/h3-6,8,16,19H,7H2,1-2H3
SMILES: CC(C)CC1=C(C(=O)N(C1=O)O)C2=CC=C(C=C2)O
Molecular Formula: C14H15NO4
Molecular Weight: 261.27 g/mol

Antrocinnamomin B

CAS No.: 1030612-04-4

Cat. No.: VC1945034

Molecular Formula: C14H15NO4

Molecular Weight: 261.27 g/mol

* For research use only. Not for human or veterinary use.

Antrocinnamomin B - 1030612-04-4

Specification

CAS No. 1030612-04-4
Molecular Formula C14H15NO4
Molecular Weight 261.27 g/mol
IUPAC Name 1-hydroxy-3-(4-hydroxyphenyl)-4-(2-methylpropyl)pyrrole-2,5-dione
Standard InChI InChI=1S/C14H15NO4/c1-8(2)7-11-12(14(18)15(19)13(11)17)9-3-5-10(16)6-4-9/h3-6,8,16,19H,7H2,1-2H3
Standard InChI Key OVZPMQOYHUYDEQ-UHFFFAOYSA-N
SMILES CC(C)CC1=C(C(=O)N(C1=O)O)C2=CC=C(C=C2)O
Canonical SMILES CC(C)CC1=C(C(=O)N(C1=O)O)C2=CC=C(C=C2)O

Introduction

Chemical Structure and Classification

Antrocinnamomin B (C14H15NO4) is a maleimide derivative with a molecular weight of 261.27 g/mol . Its full chemical name is 1-hydroxy-3-(4-hydroxyphenyl)-4-(2-methylpropyl)pyrrole-2,5-dione . The structure features a hydroxylated maleimide core with a 4-hydroxyphenyl group at position 3 and a 2-methylpropyl (isobutyl) substituent at position 4 .

The compound belongs to the class of N-hydroxymaleimides, which are characterized by having a hydroxyl group attached to the nitrogen of the maleimide ring. Chemically, it can also be classified as a member of phenols due to the presence of the 4-hydroxyphenyl moiety .

Structural Characteristics

The key structural components of Antrocinnamomin B include:

  • A maleimide core (pyrrole-2,5-dione)

  • A hydroxyl group attached to the nitrogen (N-hydroxy)

  • A 4-hydroxyphenyl group at position 3

  • An isobutyl (2-methylpropyl) group at position 4

These structural features contribute to the compound's biological activities and chemical properties.

Chemical Identifiers

Table 1: Chemical Identifiers of Antrocinnamomin B

PropertyValue
PubChem CID24970582
Natural Products Atlas IDNPA014989
Molecular FormulaC14H15NO4
Exact Mass261.1001
Molecular Weight261.2770 g/mol
InChIKeyOVZPMQOYHUYDEQ-UHFFFAOYSA-N
SMILESCC(C)CC1=C(C(=O)N(C1=O)O)C2=CC=C(C=C2)O

Natural Sources and Isolation

Fungal Sources

Antrocinnamomin B has been reported in two closely related medicinal fungi:

  • Antrodia cinnamomea (primarily)

  • Taiwanofungus camphoratus

Both fungi are highly valued in traditional East Asian medicine, particularly in Taiwan, for their purported health benefits. Antrodia cinnamomea, also known as "niu-chang-chih" or "chang-chih" in Taiwan, grows primarily on the inner heartwood of the cypress tree Cinnamomum kanehirae .

Isolation and Discovery

Antrocinnamomin B was first isolated from the mycelium of Antrodia cinnamomea (strain BCRC 36799) through bioactivity-directed fractionation when researchers were evaluating extracts for nitric oxide (NO) inhibitory activity . The compound was identified as one of several maleimide and maleic anhydride derivatives present in the fungus.

It's important to note that maleic acid and succinic acid derivatives, including antrocinnamomins, are characteristic active metabolites primarily found in the mycelium stage of Antrodia cinnamomea rather than in the fruiting body .

Physical and Chemical Properties

Spectroscopic Characteristics

While comprehensive spectroscopic data specifically for Antrocinnamomin B is limited in the provided search results, we can infer some characteristics based on its structure and related compounds.

The maleimide core typically shows characteristic absorption patterns in infrared (IR) spectroscopy, with strong C=O stretching bands in the region of 1700-1500 cm⁻¹, corresponding to the amide carbonyl groups . The hydroxyl groups (both the N-OH and phenolic OH) would likely show strong stretching bands in the 3600-3200 cm⁻¹ region .

In nuclear magnetic resonance (NMR) spectroscopy, the aromatic protons of the 4-hydroxyphenyl group would typically appear in the range of 6.5-7.5 ppm in ¹H-NMR . The hydroxyl protons and the aliphatic protons of the isobutyl group would have characteristic chemical shifts that help in structure elucidation.

Stability and Reactivity

The N-hydroxy group in maleimides like Antrocinnamomin B makes these compounds potentially reactive. The hydroxyl group attached to the nitrogen can participate in various chemical reactions, potentially contributing to the compound's biological activities.

Biological Activities

Nitric Oxide Inhibitory Activity

One of the most significant reported biological activities of Antrocinnamomin B is its inhibitory effect on nitric oxide (NO) production. The compound was identified through bioactivity-directed fractionation of Antrodia cinnamomea mycelium extracts specifically evaluated for NO inhibitory activity .

Nitric oxide plays complex roles in inflammation and immune response. Inhibition of excessive NO production, particularly that mediated by inducible nitric oxide synthase (iNOS), can have anti-inflammatory effects in various pathological conditions .

Comparison with Other Fungal Metabolites

Antrodia cinnamomea produces several bioactive compounds with anti-inflammatory properties. In a study comparing different metabolites from A. camphorata (synonym of A. cinnamomea), various compounds were evaluated for their effects on inflammation models .

While that specific study found that 4-acetylantroquinonol B was the most potent compound in the bioactive fraction against poly I:C-induced NO production in RAW 264.7 cells , the position of Antrocinnamomin B in this activity spectrum requires further comparative research.

Research Developments and Future Directions

Analytical Methods

Modern analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and various NMR methods can be employed for the detection, identification, and quantification of Antrocinnamomin B in fungal extracts.

The ChEMBL bioactivity database and similar platforms may eventually include more comprehensive information about this compound as research progresses . Computational approaches for predicting compound-target interactions, like those described in research on kinase activity prediction , could potentially provide insights into molecular targets of Antrocinnamomin B.

Research Gaps and Challenges

Several research gaps exist in our understanding of Antrocinnamomin B:

  • Detailed structure-activity relationship studies to identify the specific molecular features responsible for its biological effects.

  • More comprehensive evaluation of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.

  • Potential synergistic effects with other compounds from Antrodia cinnamomea.

  • Sustainable production methods, potentially through optimized fermentation or synthetic approaches.

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